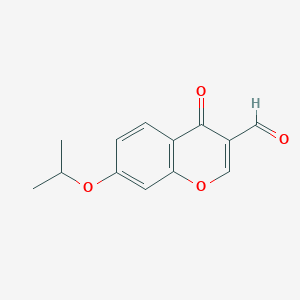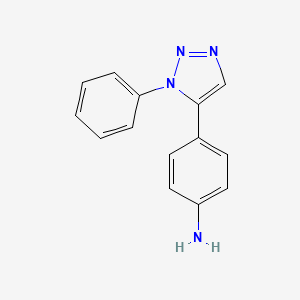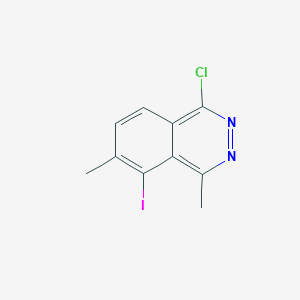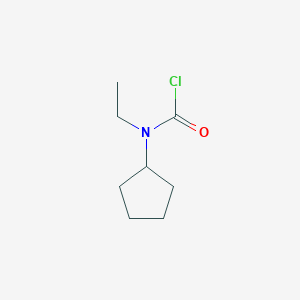
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with propan-2-ol in the presence of an acid catalyst to form 7-propan-2-yloxy-4-hydroxycoumarin. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chromene ring can undergo electrophilic substitution reactions, particularly at the 3-position, with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Oxo-7-propan-2-yloxychromene-3-carboxylic acid.
Reduction: 4-Oxo-7-propan-2-yloxychromene-3-methanol.
Substitution: 3-bromo-4-Oxo-7-propan-2-yloxychromene.
Applications De Recherche Scientifique
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the propan-2-yloxy group, making it less lipophilic.
7-Hydroxy-4-Oxo-4H-chromene-3-carbaldehyde: Contains a hydroxyl group at the 7-position, altering its reactivity and solubility.
4-Oxo-4H-chromene-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, changing its chemical properties.
Uniqueness
4-Oxo-7-propan-2-yloxychromene-3-carbaldehyde is unique due to the presence of the propan-2-yloxy group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other chromene derivatives and contributes to its diverse applications in scientific research.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
4-oxo-7-propan-2-yloxychromene-3-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-8(2)17-10-3-4-11-12(5-10)16-7-9(6-14)13(11)15/h3-8H,1-2H3 |
Clé InChI |
ZDIKLWOBRUSSKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,4-Dioxaspiro[4.5]decan-8-ylmethylamino)methyl]benzonitrile](/img/structure/B13883127.png)



![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
![2-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]cyclopentyl]acetic acid](/img/structure/B13883158.png)

![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)

![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


